Etryptamine, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Etryptamine, (S)-, can be synthesized through several methods. One common synthetic route involves the reaction of indole with 2-bromoethanamine under basic conditions to form the intermediate 2-(1H-indol-3-yl)ethanamine. This intermediate is then subjected to reductive amination with acetaldehyde to yield etryptamine .

Industrial Production Methods

Industrial production of etryptamine, (S)-, typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Etryptamine, (S)-, undergoes various chemical reactions, including:

Oxidation: Etryptamine can be oxidized to form indole-3-acetaldehyde.

Reduction: Reduction of etryptamine can yield the corresponding indole derivative.

Substitution: Etryptamine can undergo substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various indole derivatives, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Etryptamine, (S)-, has several scientific research applications:

Mechanism of Action

Etryptamine, (S)-, exerts its effects primarily through the inhibition of monoamine oxidase and the release of serotonin, norepinephrine, and dopamine . It acts as a non-selective serotonin receptor agonist, affecting various serotonin receptors in the brain . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and entactogenic effects .

Comparison with Similar Compounds

Etryptamine, (S)-, is similar to other tryptamines such as alpha-methyltryptamine and dimethyltryptamine . it is less stimulating and hallucinogenic compared to alpha-methyltryptamine and more closely resembles the effects of entactogens like MDMA . The unique structural features of etryptamine, such as the ethyl group attached to the indole ring, contribute to its distinct pharmacological profile .

List of Similar Compounds

- Alpha-methyltryptamine (AMT)

- Dimethyltryptamine (DMT)

- Psilocybin

- Psilocin

- Bufotenin

Biological Activity

Etryptamine, also known as α-Ethyltryptamine (αET), is a compound belonging to the tryptamine family. It has garnered attention for its diverse biological activities, particularly in neuropharmacology and as a potential therapeutic agent. This article explores the biological activity of Etryptamine, focusing on its pharmacodynamics, structure-activity relationships (SAR), and case studies that highlight its effects and mechanisms.

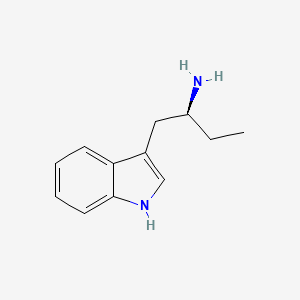

Chemical Structure and Properties

Etryptamine is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₆N₂

- CAS Number : 8367

- Molecular Weight : 188.27 g/mol

Etryptamine's structure allows it to interact with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways.

Pharmacodynamics

Etryptamine acts as a monoamine releasing agent and a serotonin receptor agonist. Its primary pharmacological effects include:

- Serotonin Release : Etryptamine is approximately 10-fold more potent at inducing serotonin release compared to dopamine and 28-fold more potent than norepinephrine .

- Receptor Agonism : It acts as a weak partial agonist at the 5-HT2A serotonin receptor, contributing to its psychoactive effects .

The following table summarizes Etryptamine's potency in inducing monoamine release:

| Compound | Serotonin (EC50, nM) | Dopamine (EC50, nM) | Norepinephrine (EC50, nM) |

|---|---|---|---|

| Etryptamine | 23.2 ± 1.7 | 232 ± 17 | 640 ± 76 |

| Tryptamine | 32.6 ± 2.6 | 164 ± 16 | 716 ± 46 |

| αMT | 21.7 ± 1.0 | 78.6 ± 4.0 | 112 ± 6 |

1. Neuropharmacological Effects

Research has demonstrated that Etryptamine can serve as a discriminative stimulus in animal models. In studies involving rats trained to distinguish between Etryptamine and saline, it was found that:

- The onset of action for Etryptamine is approximately 30 minutes , with effects lasting for up to 4 hours .

- The effective dose for generalization to its optical isomers was around 1.3 mg/kg , indicating robust behavioral effects .

2. Enzyme Inhibition Studies

Etryptamine derivatives have shown significant enzyme inhibition properties:

- In vitro studies indicate that certain derivatives exhibit potent acetylcholinesterase (AChE) inhibition, with some compounds demonstrating IC50 values lower than standard drugs like donepezil . For instance:

| Compound | AChE IC50 (µM) |

|---|---|

| SR25 | 0.176 |

| SR42 | 0.70 |

| Donepezil | 1.96 |

These findings suggest that modifications in the tryptamine structure can enhance biological activity significantly.

3. Toxicological Insights

A case study reported a fatal intoxication involving Etryptamine, highlighting the potential risks associated with its use. A young female ingested a beverage containing Etryptamine, leading to severe adverse effects . This underscores the need for caution in its use and further investigation into its safety profile.

Properties

CAS No. |

29854-47-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

(2S)-1-(1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

ZXUMUPVQYAFTLF-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.